Decyltetradecylamine oxide
Description
Contextualization within the Broader Field of Amine Oxide Chemistry
Amine oxides, also known as N-oxides, are chemical compounds containing the functional group R₃N⁺−O⁻. wikipedia.org They are synthesized almost exclusively through the oxidation of tertiary amines, with hydrogen peroxide being a common industrial reagent for this process. wikipedia.orgacs.org This synthesis creates a coordinate covalent bond between the nitrogen and oxygen atoms.
The resulting N-O bond is highly polar, giving amine oxides a large dipole moment and properties that are often compared to those of quaternary ammonium (B1175870) salts. wikipedia.orgresearchgate.net A key characteristic of amine oxides is their pH-dependent nature. researchgate.net In acidic conditions (typically below a pKa of about 4.5), the oxygen atom is protonated, and the molecule behaves as a cationic surfactant. wikipedia.orgresearchgate.net In neutral or alkaline conditions, it exists in its non-ionic, zwitterionic form. researchgate.net This dual behavior classifies them as amphoteric surfactants, a trait that allows for their versatile use across various formulations. researchgate.net
Significance in Contemporary Surfactant Science and Interfacial Chemistry Research
The amphiphilic structure of decyltetradecylamine oxide makes it a subject of interest in surfactant science. Surfactants are molecules that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Long-chain alkyl amine oxides are widely used as amphoteric surfactants and foam stabilizers. wikipedia.org
Research into amine oxides like this compound focuses on their self-assembly in solutions and behavior at interfaces. figshare.com Their ability to form micelles—aggregates of surfactant molecules dispersed in a liquid colloid—is a critical area of study. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC), a key parameter in surfactant characterization. nih.gov Studies have shown that for amine oxides, antimicrobial activity often correlates with their micelle-forming capabilities, with peak activity observed for alkyl chain lengths around C14 to C16. nih.gov
In interfacial chemistry, amine oxides are investigated for their ability to form and stabilize emulsions and foams. Their pH-responsive nature allows for the tuning of interfacial properties, which is a significant advantage in complex formulations. researchgate.netfigshare.com Research has explored how the molecular structure of amine oxides influences their ability to form stable Langmuir monolayers at the air/water interface, suggesting that the tendency for molecules to self-assemble is a more critical factor than just solubility. figshare.com Furthermore, studies using surface-force apparatus have examined the interaction between surfaces coated with amine oxide layers, revealing different adsorption states from monolayers to bilayers. rsc.org
Historical Development and Emerging Research Trajectories of Alkylamine Oxides
The synthesis and commercial application of amine oxides date back to the mid-20th century. Initially, their development was driven by their utility as effective foaming agents, stabilizers, and detergents in cleaning products. google.com Over the decades, their use has expanded significantly, with high production volumes reported globally for use in household cleaners, personal care products, and various industrial applications. wikipedia.orgglobalgrowthinsights.com
Emerging research is now exploring more specialized and advanced applications for this class of compounds. The unique chemistry of the N-oxide group has led to its investigation in fields beyond traditional surfactant applications. For instance, the N-oxide motif is being explored in medicinal chemistry for the development of hypoxia-activated prodrugs. nih.govacs.org In this context, the N-oxide group can be selectively reduced under low-oxygen conditions, such as those found in solid tumors, to release a cytotoxic agent. nih.gov
Another research trajectory involves the use of N-oxides in bioorthogonal chemistry, where they can act as chemical triggers for attaching or detaching molecules from biomacromolecules in a biological setting. nih.gov Furthermore, the antioxidant properties of some N-oxide surfactants are being investigated, presenting the possibility of creating multifunctional compounds for use in cosmetics and pharmaceuticals that can both act as surfactants and protect against radical damage. nih.gov
Structure
2D Structure
Properties
CAS No. |
146793-33-1 |
|---|---|
Molecular Formula |
C26H55NO |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
2-decyl-N,N-dimethyltetradecan-1-amine oxide |
InChI |
InChI=1S/C26H55NO/c1-5-7-9-11-13-15-16-18-20-22-24-26(25-27(3,4)28)23-21-19-17-14-12-10-8-6-2/h26H,5-25H2,1-4H3 |
InChI Key |
NIFPWUCDSCRTCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)C[N+](C)(C)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Investigating Mechanistic Pathways of N-Oxidation in Decyltetradecylamine Synthesis
The core transformation in producing Decyltetradecylamine oxide is the N-oxidation of the tertiary amine precursor. This process involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom from an oxidizing agent. Understanding the mechanistic pathways is key to optimizing reaction conditions and achieving high yields of the desired product.
Peracids, such as peracetic acid (PAA) and meta-chloroperoxybenzoic acid (m-CPBA), are effective oxidants for the synthesis of amine oxides. The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the tertiary nitrogen atom of 2-decyl-N,N-dimethyltetradecan-1-amine on the electrophilic oxygen of the peracid.
The kinetics of this oxidation generally follow a second-order rate law, being first-order in both the amine and the peracid concentration. nih.gov The reaction rate is significantly influenced by the pH of the medium. For instance, studies on the oxidation of other amino compounds by PAA have shown that the reaction is faster at neutral or slightly acidic pH (pH 5-7) compared to alkaline conditions (pH 9). nih.gov This is attributed to the speciation of PAA, which is a more potent oxidant than its conjugate base. The selectivity of peracid oxidation is typically high for tertiary amines, yielding the corresponding N-oxide with minimal side products, provided the reaction conditions are controlled to prevent over-oxidation or side reactions involving the alkyl chains.
Table 1: Factors Influencing Peracid-Mediated N-Oxidation Kinetics
| Parameter | Effect on Reaction Rate | Rationale |
|---|---|---|
| pH | Generally faster at pH < 8 | Peracetic acid (pKa ~8.2) is a more potent oxidant than its peracetate anion form. |
| Temperature | Increases with temperature | Standard Arrhenius behavior; provides energy to overcome the activation barrier. |
| Solvent | Polarity can influence rate | Solvents that can stabilize the charged transition state may accelerate the reaction. |
| Amine Basicity | Higher basicity can increase rate | A more nucleophilic amine will more readily attack the electrophilic oxygen of the peracid. |
This table presents generalized research findings for amine oxidation. Specific values for this compound may vary.
While peracids are effective, alternative and more sustainable methods involving catalytic systems have been developed. A common industrial approach utilizes hydrogen peroxide (H₂O₂) as the primary oxidant, which is environmentally benign as its only byproduct is water. researchgate.netgoogle.com
The direct reaction of tertiary amines with H₂O₂ can be slow. Therefore, catalysts are often employed to enhance the reaction rate and efficiency. rsc.org
Metal-Based Catalysts: Platinum(II) complexes, for example, have been shown to effectively catalyze the oxidation of tertiary amines to N-oxides using H₂O₂ under mild conditions. rsc.org The mechanism often involves the formation of a reactive metal-peroxo intermediate that subsequently transfers an oxygen atom to the amine.
Bioinspired Catalysts: Drawing inspiration from enzymatic processes, systems like 1,10-phenanthroline-5,6-dione, when used with a co-catalyst such as zinc iodide (ZnI₂), can facilitate the aerobic oxidation of amines. nih.gov In such systems, the quinone acts as the organic catalyst, and the co-catalyst activates it towards the oxidation pathway.
Oxoammonium-Catalyzed Oxidation: This method uses a nitroxide radical catalyst (like TEMPO) which is first oxidized to a highly reactive oxoammonium salt. This salt then oxidizes the tertiary amine to the amine oxide, regenerating the nitroxide catalyst, which can then be re-oxidized by a stoichiometric terminal oxidant to complete the catalytic cycle. chemrxiv.org
Table 2: Comparison of Catalytic Systems for Tertiary Amine N-Oxidation
| Catalytic System | Oxidant | Typical Conditions | Advantages |
|---|---|---|---|
| Platinum(II) Complexes | Hydrogen Peroxide (H₂O₂) | Mild temperature, aqueous or organic solvent | High yields, uses green oxidant. rsc.org |
| Quinone/ZnI₂ | Molecular Oxygen (O₂) | Room temperature, acetonitrile | Bioinspired, uses air as oxidant. nih.gov |
| TEMPO (and derivatives) | mCPBA or other terminal oxidants | Mild conditions, organic solvent | High selectivity, broad substrate scope. chemrxiv.org |
This table summarizes general findings in the field of catalytic amine oxidation.
Post-Synthetic Modification and Derivatization Strategies for Functional Enhancement
Post-synthetic modification refers to the chemical alteration of the this compound molecule after its initial synthesis to introduce new functional groups or alter its properties. While the N-oxide functional group itself is relatively stable, derivatization strategies can be conceptualized.
One potential, though often undesired, transformation is the Cope elimination reaction . Upon heating, certain amine oxides can decompose to form an alkene and a hydroxylamine (B1172632) derivative. wikipedia.org While this is a decomposition pathway, it demonstrates the reactivity of the molecule under thermal stress.
A more targeted approach to functional enhancement often involves modifying the precursor tertiary amine before the final oxidation step. However, strategies can be applied to the amine oxide itself. For instance, drawing parallels from the modification of other functionalized molecules, it is conceivable to introduce reactive sites onto the long alkyl chains of this compound, assuming a suitable starting material with latent functionality was used.
Furthermore, the concept of click chemistry, widely used for the post-synthetic modification of complex structures like metal-organic frameworks (MOFs), could be adapted. researchgate.net If a this compound analogue were synthesized with a terminal alkyne or azide (B81097) group on one of its chains, it could readily undergo catalyst-free cycloaddition with a nitrile oxide or a strained alkyne, respectively, to attach a wide variety of functional moieties. researchgate.netnih.gov
Purity Assessment and Impurity Profiling in Synthesized this compound
Ensuring the purity of synthesized this compound is critical. The impurity profile can be influenced by the synthetic route, quality of starting materials, and purification methods.
Common impurities may include:
Unreacted Tertiary Amine: Incomplete oxidation results in the presence of the starting material, 2-decyl-N,N-dimethyltetradecan-1-amine.
Residual Oxidant: Traces of hydrogen peroxide or peracids may remain in the final product.
Side-Reaction Products: Over-oxidation could potentially lead to the degradation of the alkyl chains or the formation of other oxidized species like aldehydes. rsc.org For example, the oxidation of residual N,N-dimethylacetamide (a potential solvent) can be a source of formaldehyde-related impurities. rsc.org
A combination of analytical techniques is employed for comprehensive purity assessment:
Titration: Potentiometric titration is a standard method to quantify the amount of residual unreacted tertiary amine and to determine the concentration of the amine oxide itself. mdpi.com
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for separating and identifying volatile and non-volatile impurities, respectively.
Spectroscopy: Infrared (IR) spectroscopy can confirm the formation of the N→O bond, which shows characteristic peaks, and monitor the disappearance of the reactant. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to quantify impurities if appropriate standards are used.
Table 3: Common Impurities and Analytical Methods for Detection
| Impurity | Potential Source | Analytical Method(s) |
|---|---|---|
| 2-decyl-N,N-dimethyltetradecan-1-amine | Incomplete reaction | Potentiometric Titration, GC, HPLC |
| Hydrogen Peroxide | Residual oxidant from synthesis | Titrimetric methods (e.g., iodometry), colorimetric test strips |
| Peracetic Acid / Acetic Acid | Residual oxidant and its byproduct | HPLC, Titration |
| Aldehydes (e.g., Formaldehyde) | Over-oxidation or solvent degradation | HPLC with derivatization (e.g., with DNPH) |
Interfacial Phenomena and Supramolecular Assembly in Solution
Surface Activity and Interfacial Tension Reduction Mechanisms
The ability of a surfactant to reduce interfacial tension is a primary indicator of its efficiency. This is achieved through the adsorption of surfactant molecules at interfaces, such as the air-water or oil-water interface.
No specific studies detailing the adsorption dynamics, such as the rate of diffusion to the interface and the establishment of equilibrium for Decyltetradecylamine oxide, were found. For a surfactant of this nature, it would be expected that the branched alkyl chains would influence the packing density at the interface, potentially leading to a larger area per molecule compared to linear analogs. This, in turn, would affect the surface pressure and the ultimate reduction in surface tension.
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which molecules begin to self-assemble into micelles in the bulk phase. No experimentally determined CMC value for this compound has been reported in the reviewed literature. Similarly, thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micelle formation, which provide insight into the driving forces of the process, are not available for this specific compound. For comparison, related but structurally different amine oxides like Myristamine oxide and Lauryldimethylamine oxide have reported CMC values that could serve as a rough point of reference for the expected range for similar surfactants.
Emulsion and Dispersion Stabilization Theory
The formation and stabilization of emulsions are critical functions of surfactants in numerous applications. The effectiveness of a surfactant is determined by its ability to facilitate droplet formation and prevent their coalescence over time.
There is a lack of specific research on the emulsifying capabilities of this compound for either oil-in-water (O/W) or water-in-oil (W/O) emulsions. The type of emulsion favored would depend on its hydrophilic-lipophilic balance (HLB), which has not been experimentally determined. The branched structure of its hydrophobic tail would likely create significant steric hindrance at the oil-water interface, a key mechanism for preventing droplet coalescence and enhancing long-term stability.
The prevention of droplet coalescence and the suppression of Ostwald ripening are crucial for the kinetic stability of an emulsion. While the theoretical role of a surfactant is to create a protective barrier around droplets, no specific data exists on how effectively this compound performs this function. The architecture of the adsorbed interfacial layer, influenced by the branched alkyl chains, would be a determining factor.
The rheological behavior of a formulation is often modified by the inclusion of surfactants. This can be due to the formation of structured micellar phases (e.g., worm-like micelles) or the interactions between surfactant-coated dispersed particles. There are no available studies that characterize the influence of this compound on the viscosity or other rheological properties of colloidal systems.
Environmental Chemistry and Biogeochemical Cycling
Environmental Fate and Transport Mechanisms
The movement and distribution of Decyltetradecylamine oxide in the environment are dictated by its physical and chemical properties, which control its partitioning between water, soil, sediment, and air.
The sorption of amine oxides to soil and sediment is a key process influencing their environmental concentration and bioavailability. Due to the cationic nature of the amine oxide headgroup at typical environmental pH, these compounds are expected to adsorb to negatively charged surfaces such as clay and organic matter.
Studies on linear C12-C14 alkyldimethyl amine oxides provide insight into this behavior. A study conducted according to OECD Guideline 106 determined a mean organic carbon-water (B12546825) partitioning coefficient (Koc) of 1525 L/kg for C12-C14 amine oxide across three different soil types. europa.eu This value suggests that these compounds have low mobility in soil and are expected to adsorb to suspended solids and sediment if released into water. santos.com In the study, adsorption equilibrium was reached within 7 hours, with adsorption percentages ranging from 68% to 100%. europa.eu Desorption was not evaluated in this key study. europa.eu Another simulation of an activated sludge wastewater treatment process showed that only a very small fraction (≤0.03%) of the parent amine oxide remained sorbed to sludge solids, which was attributed to rapid and extensive biodegradation. ataman-chemicals.com
It is important to note that these studies were conducted on linear alkylamine oxides. The branched structure of this compound may influence its sorption characteristics, but specific data for this compound are not available in the reviewed literature.
Sorption Coefficients for Related Amine Oxides
| Compound/Mixture | Parameter | Value | Source | Comment |
|---|---|---|---|---|
| C12-C14 (even numbered)-alkyldimethyl, N-oxides | Koc | 1525 L/kg | europa.eu | Geometric mean from a study using three soil types (OECD TG 106). Indicates low mobility. |
| Cocoalkyldimethyl, N-oxides | Koc | 1,525 L/kg | santos.com | Read-across value from C12-C14 amine oxides. |
| Lauryldimethylamine oxide (C12) | LogKoc | 3.23 | wikipedia.org | Calculated value. |
Abiotic degradation pathways, including hydrolysis and photolysis, can contribute to the transformation of chemicals in the environment.
For amine oxides, hydrolysis of the N-O bond is not considered a significant degradation pathway. A study on C12/C14 alkyl dimethyl amine oxide, conducted according to OECD Test Guideline 111, demonstrated that the compound is hydrolytically stable. europa.euoecd.org The study found no significant decrease in the concentration of the amine oxide in solutions at pH 4, 7, and 9 after 5 days at an elevated temperature of 50°C. europa.euoecd.org
There is limited information available regarding the direct photolytic degradation of alkylamine oxides under environmental conditions. While some amine-containing compounds are known to undergo photolysis, specific kinetic data for this compound or related long-chain amine oxides were not found in the reviewed literature. Some research suggests amine oxides may act as radical scavengers, which indicates a potential for interaction with reactive species generated by sunlight, but this does not confirm direct degradation by light. google.com
Biodegradation Pathways and Biotransformation Kinetics
Biodegradation by microorganisms is the primary removal mechanism for amine oxide surfactants in the environment. researchgate.net
Amine oxides are generally considered to be readily biodegradable under aerobic conditions. researchgate.net Studies using activated sludge from wastewater treatment plants have shown rapid and complete biodegradation, with over 97% mineralization to carbon dioxide, water, and biomass. ataman-chemicals.com This efficient removal in wastewater treatment significantly reduces the amount of amine oxide released into the aquatic environment. wikipedia.orgataman-chemicals.com
The biodegradability of amine oxides under anaerobic conditions can be more variable and structure-dependent. Research investigating two fatty amine oxides and one fatty amido amine oxide found that all three were readily biodegradable under aerobic conditions. researchgate.net However, under anaerobic conditions, only the alkyl amido amine oxide was found to be easily biodegradable, suggesting that the presence of the amide group influenced the degradation pathway. researchgate.net
The precise metabolic pathways for the biodegradation of this compound are not well-documented, but general pathways for amine oxide surfactants have been proposed. One potential route is the reduction of the N-oxide back to the parent tertiary amine. acs.org Another proposed mechanism involves the fission of the carbon-nitrogen bond between the amine group and the alkyl chain, which would yield aldehydes and fatty acids that can be further metabolized through β-oxidation. researchgate.net
A third potential pathway is ω-oxidation, where the terminal methyl group of the long alkyl chain is oxidized to a carboxylic acid. frontiersin.org This would be followed by deamination and subsequent degradation. researchgate.net While these pathways are plausible, studies identifying the specific intermediate metabolites formed during the environmental biodegradation of long-chain, branched alkylamine oxides like this compound are scarce. It is known that N-oxide metabolites of some tertiary amines can be unstable and may further hydrolyze, often through metal catalysis, to form a secondary amine and an aldehyde. researchgate.net
The molecular structure of an amine oxide surfactant plays a critical role in its biodegradability. Key structural features include the length and branching of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup.
Research has shown that antimicrobial activity, which reflects the interaction of the surfactant with microorganisms, is dependent on the length of the alkyl chain, with optimal activity observed for chain lengths around C12 to C15. researchgate.net This activity is only moderately influenced by the specific structure of the polar N-oxide group, indicating the primary importance of the hydrophobic tail. researchgate.net
A comparative study on the aerobic biodegradation of different amine oxides provided further insights:
Effect of Chain Length: An increase in the final biodegradation was observed when the linear alkyl chain was lengthened from 12 carbons (Lauramine oxide) to 14 carbons (Myristamine oxide). frontiersin.org
Effect of Functional Groups: The presence of an amide group in the alkyl chain of Cocamidopropylamine oxide was found to slow down the mineralization process compared to simple alkylamine oxides. frontiersin.org
While these findings are for linear or linear-amido amine oxides, they underscore the importance of the alkyl chain's structure. For this compound, which has a large (total C24) and branched alkyl structure, it can be inferred that its degradation kinetics may differ from its linear counterparts. The branching may present steric hindrance to microbial enzymes, potentially leading to a slower rate of biodegradation, a common observation in structure-biodegradability relationships. However, specific studies to confirm this for branched amine oxides are lacking in the reviewed literature.
Biodegradation of Different Amine Oxide Structures
| Compound | Alkyl Chain Structure | Key Finding | Source |
|---|---|---|---|
| Lauramine oxide | Linear C12 | Readily biodegradable at pH 7.4. Increased chain length from C12 to C14 resulted in an increase in final biodegradation. | frontiersin.org |
| Myristamine oxide | Linear C14 | ||
| Cocamidopropylamine oxide | Linear C12 with amide group | Readily biodegradable, but the C-N fission of the amide group slows the mineralization process compared to alkylamine oxides. | frontiersin.org |
| Fatty Amine Oxides | Linear | Readily biodegradable under aerobic conditions. | researchgate.net |
| Fatty Amido Amine Oxide | Linear with amide group | Easily biodegradable under both aerobic and anaerobic conditions. |
Influence of Environmental Parameters (e.g., pH, Concentration) on Biodegradation Rates
The rate at which this compound undergoes biodegradation in the environment is not static but is significantly influenced by various environmental factors. Among the most critical parameters are the pH of the surrounding medium and the initial concentration of the compound itself. Research into the biodegradation of structurally similar amine oxide surfactants, such as Lauramine oxide (AO-R12) and Myristamine oxide (AO-R14), provides valuable insights into how these factors likely affect the environmental fate of this compound.
Influence of pH
The pH of the soil and water environments plays a crucial role in the metabolic activity of microorganisms responsible for biodegradation. slu.sewur.nl For amine oxide-based surfactants, pH can also affect the chemical speciation of the molecule, which in turn can influence its bioavailability and susceptibility to microbial attack. researchgate.net
Studies on Lauramine oxide and Myristamine oxide have demonstrated that their biodegradability is considerably lower in acidic conditions compared to a neutral pH of 7.4. nih.gov This suggests that a neutral to slightly alkaline environment is more favorable for the microbial communities capable of degrading these types of surfactants. At a neutral pH, amine-oxide-based surfactants are generally found to be readily biodegradable. nih.gov The decreased degradation rate in acidic conditions may be attributed to the protonation of the amine oxide group, which can alter its interaction with microbial enzymes, or to the direct inhibition of the relevant microbial populations at lower pH values.
Influence of Concentration
The initial concentration of a chemical compound can impact its biodegradation in several ways. It can affect the growth and acclimation of the microbial population, and at high concentrations, it may even exhibit inhibitory or toxic effects.
Research on Lauramine oxide and Myristamine oxide has shown that an increase in the initial surfactant concentration from 5 to 75 mg L⁻¹ led to an increase in the final extent of biodegradation. nih.gov This finding suggests that within this concentration range, the surfactant serves as a viable carbon and energy source for the microorganisms, and a higher concentration supports a larger or more active microbial population, leading to more extensive degradation. There was no clear evidence of inhibition at the concentrations tested for these specific amine oxides.
Detailed Research Findings
A study investigating the aerobic biodegradation of Lauramine oxide (AO-R12) and Myristamine oxide (AO-R14) using the Modified OECD Screening Test provided specific data on the influence of pH and initial concentration. The results from this study are summarized in the tables below. The percentage of biodegradation was determined by measuring the biochemical oxygen demand (BOD) relative to the theoretical oxygen demand (ThOD).
Table 1: Influence of Initial Concentration on the Biodegradation of Amine Oxides at pH 7.4
Data derived from a study on the aerobic biodegradation of amphoteric amine-oxide-based surfactants. nih.gov
Table 2: Influence of pH on the Biodegradation of Amine Oxides
Data derived from a study on the aerobic biodegradation of amphoteric amine-oxide-based surfactants. nih.gov
These findings underscore the sensitivity of the biodegradation of long-chain amine oxides to environmental conditions. While this compound is expected to be biodegradable under aerobic conditions, its persistence in the environment will be significantly modulated by the ambient pH and its concentration. researchgate.netnih.gov Neutral pH conditions and the presence of a sufficient concentration to stimulate microbial activity without causing toxicity are key for its effective removal from the environment.
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Spectroscopic Techniques for Structural Analysis and Mechanistic Probes
High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation and investigation of the molecular dynamics of decyltetradecylamine oxide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure and dynamics of amine oxides in solution. Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
In ¹³C NMR, the carbons of the methyl groups attached to the nitrogen and the carbons of the long alkyl chains would have distinct chemical shifts, allowing for the confirmation of the molecule's carbon framework. The chemical shifts of carbons near the amine oxide headgroup are particularly sensitive to micelle formation and changes in the surrounding environment. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | 3.0 - 3.5 | 50 - 60 |
| N-CH₂- | 3.0 - 3.5 | 65 - 75 |
| -(CH₂)n- | 1.2 - 1.6 | 20 - 40 |
| -CH₃ (terminal) | 0.8 - 1.0 | 10 - 15 |
Note: These are estimated values based on general principles of NMR spectroscopy and data for similar amine oxide compounds.
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), could be employed to unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, confirming the decyl and tetradecyl chains attached to the nitrogen. Furthermore, NMR can be used to study the dynamics of micelle formation, a key property of surfactants. Changes in chemical shifts, signal broadening, and diffusion coefficients measured by pulsed-field gradient NMR can provide insights into the critical micelle concentration (CMC) and the aggregation behavior of this compound.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. These techniques are complementary and can be used to study the structure of this compound in various states (solid, liquid, or in solution). youtube.comyoutube.com
For this compound, the most characteristic vibrational modes would be associated with the N-O bond of the amine oxide group and the C-H bonds of the long alkyl chains.
N-O Stretching: The N-O stretching vibration is a key indicator of the amine oxide functionality. In FTIR and Raman spectra, this band is typically observed in the region of 950-970 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the polarity of the surrounding medium.
C-H Stretching: The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the decyl and tetradecyl chains would give rise to strong bands in the 2800-3000 cm⁻¹ region of both FTIR and Raman spectra. researchgate.net The conformational order of these alkyl chains, particularly in aggregated structures like micelles or adsorbed layers, can be probed by analyzing the frequency and bandwidth of these C-H stretching modes. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| N-O Stretch | 950 - 970 | FTIR, Raman |
| C-H Stretch (asymmetric, CH₃) | ~2962 | FTIR, Raman |
| C-H Stretch (asymmetric, CH₂) | ~2920 | FTIR, Raman |
| C-H Stretch (symmetric, CH₃) | ~2872 | FTIR, Raman |
| C-H Stretch (symmetric, CH₂) | ~2850 | FTIR, Raman |
| CH₂ Scissoring | 1450 - 1470 | FTIR |
Note: These are typical frequency ranges and may vary depending on the sample state and environment.
Raman spectroscopy is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. youtube.com This makes it a powerful tool for investigating the aggregation behavior and intermolecular interactions of this compound in its relevant application environments.
Advanced Chromatographic Separation Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it in complex mixtures.
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds like this compound. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice for separating this compound from impurities or other components in a mixture. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. massbank.eu
The mass spectrometer provides molecular weight information and structural details through fragmentation patterns. For this compound (C₂₆H₅₅NO, molecular weight: 397.7 g/mol ), electrospray ionization (ESI) in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 398.7. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compound. Fragmentation of the [M+H]⁺ ion would likely involve the loss of water and characteristic cleavages of the alkyl chains. While specific LC-MS data for this compound is scarce, studies on other N-oxides show that they can be distinguished from their hydroxylated isomers based on their fragmentation patterns. researchgate.net
Table 3: Expected LC-MS Parameters for this compound Analysis
| Parameter | Typical Condition |
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (MS) | [M+H]⁺ at m/z 398.7 |
| Potential Fragment Ions (MS/MS) | Ions resulting from loss of H₂O and cleavage of alkyl chains |
LC-MS is also invaluable for identifying potential metabolites of this compound in environmental or biological samples. researchgate.net
Gas chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. This compound itself is not suitable for direct GC analysis due to its low volatility and potential for thermal degradation at the high temperatures used in the GC inlet and column. nih.govresearchgate.net
However, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for identifying volatile degradation products of this compound. researchgate.net If the compound is subjected to thermal stress, it can decompose into smaller, more volatile molecules. These degradation products can then be separated by GC and identified by their mass spectra. Potential degradation products could include smaller amines, alkenes, and aldehydes resulting from the cleavage of the N-O bond and the alkyl chains.
Pyrolysis-GC-MS is a specific technique where the sample is intentionally heated to high temperatures in an inert atmosphere to induce decomposition, and the resulting volatile products are analyzed. This can provide a characteristic "fingerprint" of the original compound.
Surface-Sensitive Analytical Methodologies for Interfacial Adsorption Studies
As a surfactant, the behavior of this compound at interfaces is of primary importance. Surface-sensitive analytical techniques are employed to study its adsorption at liquid/air, liquid/solid, and liquid/liquid interfaces.
While specific studies on this compound are not widely reported, techniques used for similar surfactants like dimethyldodecylamine N-oxide (DDAO) can be applied. nih.govtdl.orgresearchgate.net
Total Internal Reflection (TIR) Raman Spectroscopy: This technique can be used to obtain the vibrational spectrum of molecules adsorbed at a solid/liquid interface. nih.govtdl.org It can provide information on the orientation and conformational order of the adsorbed this compound molecules.
Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness and refractive index of an adsorbed surfactant layer. researchgate.netbohrium.com This allows for the calculation of the surface excess, which is the amount of surfactant adsorbed per unit area.
Neutron Reflectometry and X-ray Reflectometry: These techniques can provide detailed information about the structure of the adsorbed layer, including its thickness, density, and the distribution of the hydrophilic and hydrophobic parts of the surfactant molecules at the interface.
Studies on DDAO at the silica/water interface have shown that the adsorbed amount and the structure of the adsorbed layer are highly dependent on the bulk surfactant concentration and the pH of the solution. nih.govtdl.org Similar dependencies would be expected for this compound, with the bulky decyl and tetradecyl chains likely influencing the packing and thickness of the adsorbed layer.
Theoretical Chemistry and Computational Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of molecules. For decyltetradecylamine oxide, these methods can unravel the nature of the N-O bond, predict reaction pathways, and analyze its interactions with other molecules.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
For this compound, DFT could be utilized to explore mechanisms such as its reduction to the corresponding tertiary amine or its role as an oxidant. The branched alkyl chains (decyl and tetradecyl groups) would influence the steric and electronic environment around the amine oxide headgroup, which could be quantitatively assessed through DFT calculations.
Conformational Analysis and Intermolecular Interactions
The conformational flexibility of the decyl and tetradecyl chains, along with the rotational freedom around the C-N and N-O bonds, gives rise to a multitude of possible conformers for this compound. Understanding the relative energies and populations of these conformers is crucial for predicting its macroscopic properties.
Quantum chemical methods can be used to perform a systematic conformational analysis. By calculating the potential energy as a function of key dihedral angles, a comprehensive picture of the molecule's conformational landscape can be obtained. Furthermore, these calculations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the amine oxide headgroup and water molecules, or van der Waals interactions between the hydrophobic tails. Studies on similar surfactants like dimethyldodecylamine-N-oxide (DDAO) have shown that the amine oxide group can form strong hydrogen bonds with water. google.com
Molecular Dynamics Simulations for Solution Behavior and Self-Assembly
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules in solution and their aggregation into complex structures like micelles.
Classical Molecular Dynamics for Micellization and Interfacial Adsorption Dynamics
Classical MD simulations, which use empirical force fields to describe the interactions between atoms, are particularly well-suited for studying the large-scale phenomena of micellization and interfacial adsorption. For this compound, MD simulations could predict its critical micelle concentration (CMC), micelle size and shape, and the dynamics of surfactant molecules at interfaces.
Simulations of the closely related dimethyldodecylamine-N-oxide (DDAO) have provided valuable insights into these processes. epo.orggoogle.com These studies have shown that DDAO forms spherical or ellipsoidal micelles in aqueous solution and have characterized the structure and hydration of these aggregates. epo.orggoogle.com Given the larger and branched hydrophobic tail of this compound, MD simulations would likely predict a lower CMC and the formation of larger, potentially non-spherical micelles compared to DDAO. The branched structure would also be expected to influence the packing of the surfactant molecules at interfaces, affecting properties like surface tension and interfacial film rigidity.
Table 1: Comparison of Micellar Properties of DDAO from Molecular Dynamics Simulations
| Property | Value for DDAO | Reference |
| Aggregation Number | ~75-100 | epo.org |
| Micelle Shape | Spherical/Ellipsoidal | epo.orggoogle.com |
| Hydration Number per Headgroup | ~10-12 | google.com |
Note: This data is for dimethyldodecylamine-N-oxide (DDAO), a related but structurally different amine oxide. Specific data for this compound is not available in the public domain.
Ab Initio Molecular Dynamics for Protonation Equilibria and Solvent Effects
Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations with molecular dynamics, allowing for the explicit treatment of electronic structure during the simulation. This method is particularly useful for studying chemical reactions and processes involving changes in bonding, such as protonation equilibria.
The amine oxide group of this compound can be protonated in acidic conditions, leading to a cationic surfactant. AIMD simulations could be employed to study the details of this protonation process, including the pKa of the conjugate acid and the influence of the surrounding solvent on the equilibrium. By simulating the surfactant in a box of water molecules, AIMD can provide a detailed picture of the hydrogen bonding network and its role in stabilizing the protonated and unprotonated forms. Such studies on smaller amine oxides have highlighted the significant charge transfer and strong interactions with water molecules. google.com
Development and Validation of Force Fields for this compound Systems
The accuracy of classical molecular dynamics simulations is heavily dependent on the quality of the force field used to describe the interatomic interactions. A force field consists of a set of parameters that define the potential energy function of the system.
For this compound, a dedicated force field would need to be developed and validated. This process typically involves:
Parameterization: Deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often obtained from quantum chemical calculations on smaller fragments of the molecule or from fitting to experimental data where available.
Validation: Testing the force field by simulating known physical properties, such as density, heat of vaporization, and, for surfactants, micellar properties. The simulation results are then compared with experimental data to assess the accuracy of the force field.
Given the lack of extensive experimental data for this compound, the development of a reliable force field would be a challenging but crucial step for accurate computational modeling of its behavior. The parameters for the branched alkyl chains would require careful consideration to correctly capture their conformational preferences and interactions.
Multi-Scale Modeling Approaches for Macroscopic Property Prediction from Molecular Interactions
Multi-scale modeling has emerged as a powerful methodology to connect the microscopic behavior of molecules like this compound to their macroscopic properties. dierk-raabe.com This computational approach is essential for understanding and predicting how the interactions at the atomic and molecular levels give rise to the bulk characteristics of a material. dierk-raabe.com For surfactants such as this compound, these properties include critical micelle concentration (CMC), aggregation number, and the morphology of self-assembled structures, which in turn dictate their performance in various applications. nih.govresearchgate.net
The core principle of multi-scale modeling lies in bridging different levels of description, from the quantum mechanical details of bond formation to the continuum mechanics of bulk fluids. dierk-raabe.com It is computationally prohibitive to simulate a macroscopic sample with atomic resolution. nih.gov Therefore, a hierarchical approach is employed where information from a more detailed level of simulation is systematically passed on to a less detailed, or "coarse-grained," level. nih.gov
At the most fundamental level, electronic structure methods like Density Functional Theory (DFT) can be used to understand the electronic properties and reactivity of the this compound molecule. For instance, DFT simulations can elucidate the energy barriers for specific chemical reactions or interactions. rsc.org
Moving up in scale, all-atom (AA) molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules. nih.gov In these simulations, the interactions between individual atoms are described by a force field, which is a set of parameters that define the potential energy of the system. AA MD simulations can provide detailed insights into processes like the formation of small molecular clusters or the behavior of surfactants at an interface. nih.govnih.gov For example, simulations on the related dimethyldodecylamine-N-oxide (DDAO) have been used to study the structural and interfacial properties of its micelles in water. researchgate.net These simulations can determine properties such as the shape of the micelles, the area per surfactant molecule, and the degree of hydration. nih.govresearchgate.net
However, even with powerful computers, AA MD simulations are often limited to relatively small systems and short timescales, typically nanoseconds to microseconds. nih.gov To study larger-scale phenomena that occur over longer times, such as the formation of large micelles or the response of the bulk material to external stimuli, coarse-grained (CG) models are employed. nih.govnih.gov In a CG model, groups of atoms are represented as single "beads" or "superatoms". nih.gov This simplification reduces the number of degrees of freedom in the system, allowing for simulations that can span larger length and time scales. nih.govresearchgate.net The interactions between these CG beads are parameterized to reproduce certain properties of the underlying all-atom system or experimental data. researchgate.net
The development of accurate CG models is a critical step in the multi-scale modeling workflow. researchgate.net These models must be able to capture the essential physics of the molecular interactions to reliably predict macroscopic properties. nih.gov For a molecule like this compound, the CG model would typically represent the hydrophobic decyl and tetradecyl chains and the polar amine oxide headgroup with a series of connected beads.
Once a CG model is developed and validated, it can be used in large-scale simulations to predict macroscopic properties. For instance, by simulating a large number of this compound molecules in a solvent, one can observe their self-assembly into micelles and determine key parameters like the critical micelle concentration and the aggregation number. nih.gov The results from these simulations can be compiled into data tables to systematically analyze the system's behavior.
Table 1: Hypothetical Coarse-Grained Simulation Parameters for this compound Micellization
| Parameter | Value | Description |
| Simulation Box Size | (20 x 20 x 20) nm³ | The dimensions of the simulated system. |
| Number of Surfactant Molecules | 500 | The total number of this compound molecules in the simulation. |
| Number of Water Beads | 200,000 | The number of coarse-grained water beads representing the solvent. |
| Temperature | 298 K | The temperature at which the simulation is conducted. |
| Pressure | 1 atm | The pressure at which the simulation is conducted. |
By analyzing the trajectories of the molecules in such a simulation, researchers can extract valuable data on the structure and dynamics of the self-assembled aggregates.
Table 2: Predicted Macroscopic Properties of this compound Micelles from Multi-Scale Modeling
| Property | Predicted Value | Method of Determination |
| Critical Micelle Concentration (CMC) | ~0.1 mM | Determined by monitoring the concentration of free surfactant molecules as a function of total surfactant concentration. |
| Aggregation Number | 100 - 150 | Calculated as the average number of surfactant molecules in a micelle once the system has reached equilibrium. |
| Micelle Shape | Ellipsoidal | Determined by calculating the principal moments of inertia of the micelles. nih.gov |
| Area per Headgroup | ~95 Ų | Calculated from the surface area of the micelle divided by the aggregation number. nih.gov |
These predicted properties are invaluable for understanding how this compound will behave in a given formulation and for designing new surfactants with tailored properties. The synergy between different modeling levels, from the electronic to the coarse-grained, allows for a comprehensive understanding of the link between molecular architecture and macroscopic function. dierk-raabe.com
Emerging Academic Research Avenues and Functional Applications
Rational Design of Next-Generation Surfactant Systems with Tunable Properties
The rational design of surfactant systems with precisely controlled properties is a significant area of materials science. Amine oxides, including decyltetradecylamine oxide, are promising candidates for developing such "tunable" systems. The key to their versatility lies in the ability to modify their molecular architecture, which in turn influences their self-assembly behavior and macroscopic properties.
Research into amidoamine oxide surfactants, which are structurally related to this compound, has demonstrated that modifying the length of the methylene (B1212753) chains at different positions within the molecule can significantly impact the viscoelasticity of the resulting hydrogels. nih.gov This principle of molecular tuning is directly applicable to this compound. By strategically altering the lengths of the decyl and tetradecyl chains, or by introducing other functional groups, it is possible to control properties such as critical micelle concentration (CMC), surface tension reduction, and foam stability. researchgate.netekb.eg
The behavior of amine oxides is also highly dependent on the pH of the solution. acs.org In acidic conditions, the oxygen atom in the amine oxide group can be protonated, causing the surfactant to behave as a cationic species. In neutral or alkaline solutions, it acts as a nonionic surfactant. This pH-responsive behavior allows for the creation of "smart" surfactant systems that can change their properties in response to environmental triggers.
The table below summarizes the key structural features of amine oxide surfactants and their influence on the properties of the resulting systems, illustrating the potential for rational design.
| Structural Feature | Tunable Property | Effect of Modification |
| Alkyl Chain Length | Critical Micelle Concentration (CMC), Hydrophobicity | Increasing chain length generally decreases the CMC and increases hydrophobicity. researchgate.net |
| Head Group Polarity | Solubility, Interaction with other species | The highly polar N-O group imparts good water solubility and allows for hydrogen bonding. |
| pH of the Medium | Ionic Character | Can switch from nonionic to cationic behavior in acidic conditions, altering its interaction with other components. acs.org |
| Presence of Amide Groups | Gelation and Thickening | Introduction of amide groups can promote hydrogen bonding and lead to the formation of hydrogels. nih.gov |
Exploration of this compound as a Chemical Intermediate in Complex Organic Synthesis
Beyond its role as a surfactant, this compound holds potential as a chemical intermediate in the synthesis of more complex organic molecules. The N-oxide functional group is a versatile moiety that can participate in a variety of chemical transformations.
One area of exploration is the use of amine oxides in rearrangement reactions. For example, the nih.govnih.gov-Meisenheimer rearrangement can be used to synthesize more complex amine derivatives. While this has been studied for other amine oxides, the principles can be extended to this compound to create novel structures. nih.gov Furthermore, amine oxides can undergo deoxygenation reactions when treated with certain reducing agents or electrophilic compounds, which would convert this compound back to its corresponding tertiary amine. dtic.mil This reactivity could be harnessed in multi-step synthetic pathways where the N-oxide acts as a temporary protecting group for the tertiary amine.
The reactivity of the N-oxide group makes it a potential precursor for generating other functional groups. The exploration of enamine N-oxides in bioorthogonal reactions highlights the diverse reactivity of the N-oxide functionality, suggesting that this compound could be a starting point for creating novel chemical entities with tailored properties. nih.gov
Investigation of Potential Catalytic Roles or Interactions within Catalytic Systems
The interaction of amine oxides with catalytic systems is an emerging field of study. The lone pairs of electrons on the oxygen atom of the N-oxide group can coordinate with metal centers, suggesting a potential role for this compound in catalysis.
In transition metal-catalyzed reactions, ligands play a crucial role in stabilizing the metal center and influencing the outcome of the reaction. The N-oxide functionality in this compound can act as a ligand, coordinating to a transition metal through its oxygen atom. Transition metal oxides themselves are a significant class of catalysts, and the introduction of an amine oxide ligand could modulate the catalytic activity of the metal center. nih.govfrontiersin.org
The ability of the N-oxide to be selectively introduced and removed also suggests its potential use as a protecting group in complex syntheses involving transition metal catalysts. nih.gov For instance, the tertiary amine in the precursor to this compound could be oxidized to the N-oxide to prevent it from interfering with a subsequent catalytic step, and then be regenerated later in the synthesis.
The presence of an amine oxide like this compound in a reaction mixture can influence the selectivity and efficiency of a catalytic process. The N-oxide group can alter the steric and electronic environment around a catalyst, thereby directing the reaction towards a specific product. mdpi.com
For example, in oxidation reactions, the N-oxide can act as a mild oxidant itself or modify the properties of a primary oxidant. Research on selective N-oxidation of amine-containing molecules has shown that it is possible to control which nitrogen atom in a molecule is oxidized, highlighting the potential for amine oxides to direct the selectivity of such reactions. nih.gov The high polarity of the N-O bond can also influence the solvation of catalytic intermediates, which in turn can affect reaction rates and product distributions. mdpi.com
Contribution to Environmentally Sustainable Chemical Processes and Material Design
The principles of green chemistry encourage the use of safer chemicals and the design of energy-efficient processes. This compound and other amine oxides have several properties that align with these goals.
Amine oxides are known for their use in concentrated formulations, which can reduce packaging waste and transportation costs. Their synthesis often involves the oxidation of a tertiary amine with hydrogen peroxide, a relatively clean oxidant that produces water as a byproduct. ekb.eg
In the realm of material design, the ability of amine oxides to act as structure-directing agents can be harnessed to create novel materials with sustainable properties. For example, their self-assembly properties could be used to template the formation of porous materials for applications in catalysis or separation. The pH-tunable nature of this compound could also be exploited to design recyclable materials or processes where the separation of the surfactant from the product is facilitated by a simple change in pH.
Q & A
Q. What are the key physicochemical properties of decyltetradecylamine oxide, and how do they influence its applicability in experimental systems?
Methodological Answer: Characterize its solubility, critical micelle concentration (CMC), and surface tension using techniques like tensiometry or conductivity measurements. Note its low water solubility (requires co-solvents or surfactants for aqueous systems) and stability under neutral pH . Differential scanning calorimetry (DSC) can assess thermal behavior, while FT-IR validates functional groups like the amine oxide moiety.
Q. What synthetic routes are recommended for producing high-purity this compound?
Methodological Answer: Standard synthesis involves oxidation of branched alkylamine precursors (e.g., N,N-dimethyl-decyltetradecylamine) using hydrogen peroxide under controlled temperature (40–60°C). Purify via vacuum distillation or column chromatography. For reproducibility, document reaction time, molar ratios, and purification steps per journal guidelines .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer: Use H/C NMR to confirm alkyl chain geometry and amine oxide formation. High-resolution mass spectrometry (HRMS) validates molecular weight (397.72 g/mol). Elemental analysis ensures stoichiometric consistency (CHNO). For new compounds, include X-ray crystallography or 2D NMR if ambiguity exists .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
Methodological Answer: Optimize solubility using co-solvents (e.g., ethanol, propylene glycol) or pH adjustment (amine oxides exhibit pH-dependent behavior). Pre-formulate micellar solutions by heating above the Krafft point and sonicating. Dynamic light scattering (DLS) monitors colloidal stability .
Q. What protocols ensure accurate assessment of purity and batch-to-batch consistency?
Methodological Answer: Combine HPLC with evaporative light scattering detection (ELSD) for non-chromophoric compounds. Track impurities (e.g., unreacted amine) via GC-MS. Document purity thresholds (≥95%) and storage conditions (e.g., inert atmosphere, desiccants) to prevent degradation .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize this compound’s performance in surfactant formulations?
Methodological Answer: Apply factorial design to test variables like concentration, temperature, and co-surfactant ratios. Response surface methodology (RSM) models interactions between factors. Validate predictions with rheology or interfacial tension measurements .
Q. What strategies resolve contradictions in literature regarding this compound’s aggregation behavior?
Methodological Answer: Replicate conflicting studies using standardized protocols (e.g., identical buffer ionic strength, temperature). Compare aggregation via cryo-TEM or small-angle neutron scattering (SANS). Use multivariate analysis to isolate variables causing discrepancies .
Q. How can computational modeling predict this compound’s interactions with biomembranes or polymers?
Methodological Answer: Perform molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to study lipid bilayer penetration. Quantify binding energies using density functional theory (DFT). Validate with fluorescence anisotropy or quartz crystal microbalance (QCM) experiments .
Q. What methodologies evaluate the environmental impact of this compound in wastewater systems?
Methodological Answer: Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to track degradation products. Assess ecotoxicity via algal growth inhibition (OECD 201) or Daphnia magna acute toxicity assays. Cross-reference EPA guidelines for surfactant persistence .
Q. Which advanced techniques characterize this compound’s micellar dynamics under shear stress or extreme pH?
Methodological Answer: Employ synchrotron-based SAXS/WAXS to monitor micelle structural changes in real time. Use stopped-flow spectroscopy for kinetic analysis. Couple with in situ pH-jump experiments to probe stability limits. Report raw data and fitting algorithms for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
